

Spectroscopic Profile of 5-Bromo-1H-indole-2-carboxylic Acid: A Technical Guide

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Compound of Interest

Compound Name: **5-Bromo-1H-indole-2-carboxylic acid**

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for the key synthetic intermediate, **5-Bromo-1H-indole-2-carboxylic acid**. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering detailed spectroscopic information and the methodologies for its acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **5-Bromo-1H-indole-2-carboxylic acid**, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This data is essential for the structural elucidation and quality control of this compound in a research and development setting.

Table 1: ^1H NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~12.0 - 13.0	br s	1H	-COOH
~11.8	s	1H	N-H
~7.8	d	1H	H-4
~7.4	dd	1H	H-6
~7.2	d	1H	H-7
~7.1	s	1H	H-3

Note: The predicted values are based on the analysis of similar structures, including indole-2-carboxylic acid and 5-bromoindole derivatives. The exact chemical shifts can vary based on solvent and concentration.

Table 2: ^{13}C NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppm	Assignment
~165	C=O
~137	C-7a
~130	C-2
~128	C-5
~125	C-4
~123	C-6
~115	C-3a
~114	C-7
~103	C-3

Note: The predicted values are based on the analysis of 5-bromoindole and indole-2-carboxylic acid. The assignment of quaternary carbons is based on expected chemical shifts.

Table 3: IR Spectroscopic Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3300-2500	Broad	O-H stretch (carboxylic acid)
~3400	Medium	N-H stretch
1760-1690	Strong	C=O stretch (carboxylic acid)
1600-1585	Medium-Weak	C=C stretch (aromatic)
1500-1400	Medium-Weak	C=C stretch (aromatic)
1320-1210	Strong	C-O stretch
900-675	Strong	C-H out-of-plane bend (aromatic)
690-515	Medium-Strong	C-Br stretch

Note: The IR data is based on characteristic absorption frequencies for the functional groups present in the molecule.

Table 4: Mass Spectrometry Data

m/z	Interpretation
240/242	[M] ⁺ Molecular ion peak (presence of Bromine isotopes)
196/198	[M-COOH] ⁺
116	[M-Br-COOH] ⁺

Note: The fragmentation pattern is predicted based on the structure of the molecule.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

- Approximately 5-10 mg of **5-Bromo-1H-indole-2-carboxylic acid** is accurately weighed and dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄).
- The solution is transferred to a 5 mm NMR tube.

¹H NMR Acquisition:

- Pulse Program: Standard single-pulse sequence.
- Solvent: DMSO-d₆.
- Temperature: 298 K.
- Number of Scans: 16-32.
- Relaxation Delay: 1.0 s.
- Spectral Width: -2 to 14 ppm.
- Reference: Tetramethylsilane (TMS) at 0.00 ppm.

¹³C NMR Acquisition:

- Pulse Program: Proton-decoupled pulse sequence.
- Solvent: DMSO-d₆.
- Temperature: 298 K.
- Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio.

- Relaxation Delay: 2.0 s.
- Spectral Width: 0 to 200 ppm.
- Reference: Solvent peak (DMSO-d₆ at 39.52 ppm).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

- A small amount of the solid **5-Bromo-1H-indole-2-carboxylic acid** is placed directly onto the ATR crystal.
- The pressure arm is lowered to ensure good contact between the sample and the crystal.

Data Acquisition:

- Mode: ATR.
- Spectral Range: 4000-400 cm⁻¹.
- Resolution: 4 cm⁻¹.
- Number of Scans: 16-32.
- A background spectrum of the clean ATR crystal is recorded prior to the sample scan and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an Electrospray Ionization (ESI) or Electron Impact (EI) source.

Sample Preparation (for ESI):

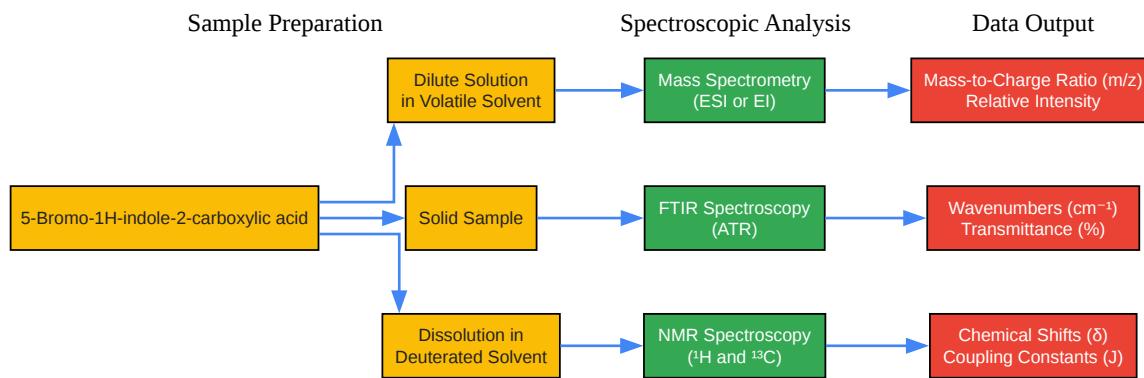
- A dilute solution of the sample is prepared by dissolving approximately 1 mg of **5-Bromo-1H-indole-2-carboxylic acid** in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
- The solution may be further diluted to a final concentration of ~10 μ g/mL.

Data Acquisition (ESI):

- Ionization Mode: Positive or negative ion mode.
- Capillary Voltage: 3-4 kV.
- Drying Gas Flow: 5-10 L/min.
- Drying Gas Temperature: 300-350 °C.
- Mass Range: m/z 50-500.

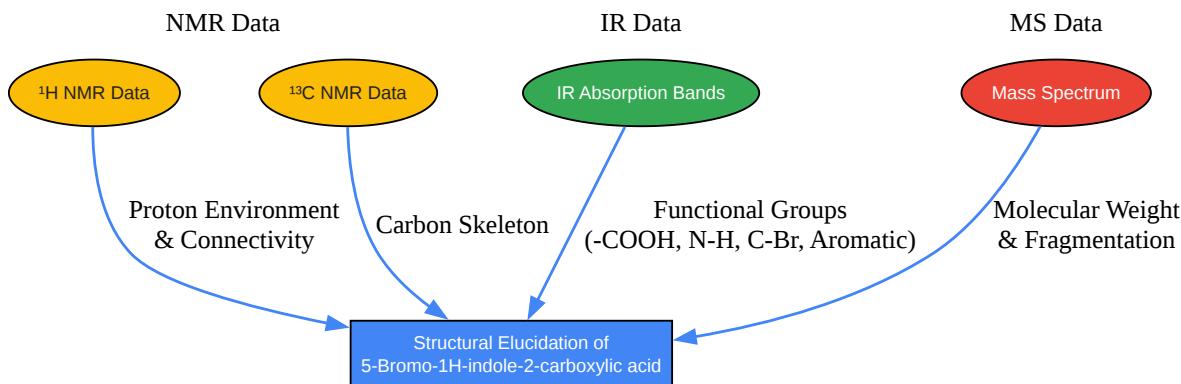
Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of **5-Bromo-1H-indole-2-carboxylic acid**.



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Caption: Experimental workflow for spectroscopic analysis.

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Caption: Logical pathway for structural elucidation.

- To cite this document: BenchChem. [Spectroscopic Profile of 5-Bromo-1H-indole-2-carboxylic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b556507#5-bromo-1h-indole-2-carboxylic-acid-spectroscopic-data-nmr-ir-ms>

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